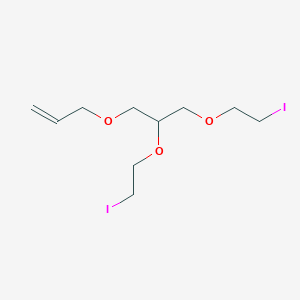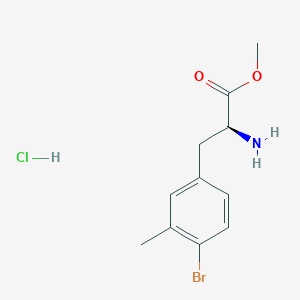
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- is a chemical compound with the following structure:
- It belongs to the class of amino acid derivatives and is a chiral compound due to the presence of an asymmetric carbon center.
- The compound is used in various scientific and industrial applications.
Methyl (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate hydrochloride: CH3C(NH2)CH(C6H4Br)(CH3)COOH⋅HCl
準備方法
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-3-methylbenzaldehyde with methyl (S)-alanine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and isolation of the product.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.
化学反応の分析
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), acids, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include substituted derivatives or reduced forms.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition).
Medicine: Notable for its potential pharmaceutical applications.
Industry: Limited industrial applications, but research continues.
作用機序
- The compound’s mechanism of action depends on its specific target. For example:
- If it inhibits an enzyme, it may disrupt metabolic pathways.
- If it interacts with receptors, it could affect cellular signaling.
- Further studies are needed to elucidate its precise mechanisms.
類似化合物との比較
Similar Compounds: Other amino acid derivatives or related compounds.
特性
分子式 |
C11H15BrClNO2 |
|---|---|
分子量 |
308.60 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4-bromo-3-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChIキー |
HFWWMEKLRSNJKK-PPHPATTJSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)Br.Cl |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


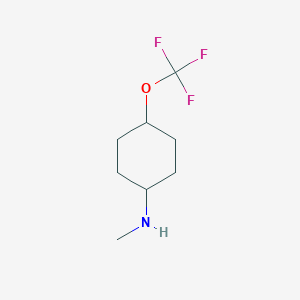
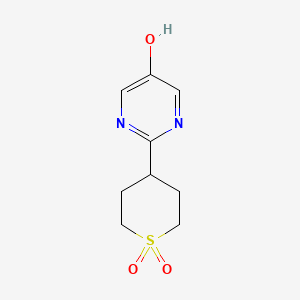


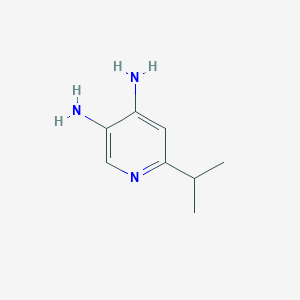
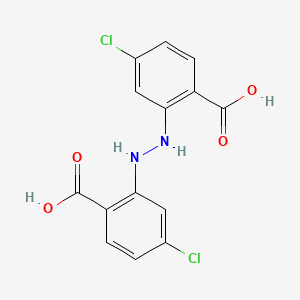
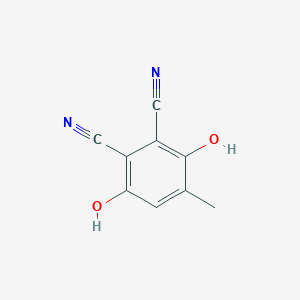
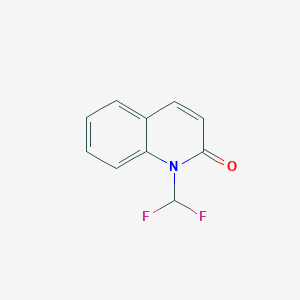
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
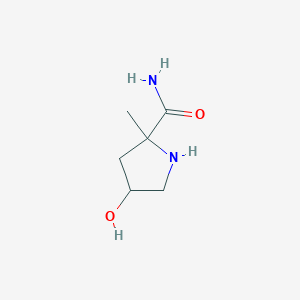
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
